molecular formula C21H19N3O3S B8037459 GW-406381 CAS No. 537697-89-5

GW-406381

Cat. No.: B8037459
CAS No.: 537697-89-5
M. Wt: 393.5 g/mol
InChI Key: NXMZBNYLCVTRGB-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

This compound, chemically designated as 2-(4-ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine, is a small-molecule drug with a molecular formula of $$ \text{C}{21}\text{H}{19}\text{N}{3}\text{O}{3}\text{S} $$ and a molecular weight of 393.46 g/mol. Its structure features a pyrazolo[1,5-b]pyridazine core substituted with a 4-ethoxyphenyl group at position 2 and a 4-(methylsulfonyl)phenyl group at position 3 (Fig. 1). These substituents are critical for its COX-2 selectivity, as the methylsulfonyl group enhances binding to the hydrophobic pocket of the COX-2 enzyme.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula $$ \text{C}{21}\text{H}{19}\text{N}{3}\text{O}{3}\text{S} $$
Molecular Weight 393.46 g/mol
CAS Registry Number 221148-46-5
InChIKey NXMZBNYLCVTRGB-UHFFFAOYSA-N
Solubility (DMSO) ~25 mg/mL

The compound’s crystalline solid form and stability at -20°C for over four years make it suitable for long-term storage. Its solubility in dimethyl sulfoxide (DMSO) facilitates in vitro assays, though aqueous solubility remains limited, a common challenge among COX-2 inhibitors.

Structure-Activity Relationship (SAR) of COX-2 Selectivity

The COX-2 selectivity of this compound arises from strategic structural modifications. The pyrazolo[1,5-b]pyridazine scaffold provides a rigid framework that optimally positions the 4-ethoxyphenyl and 4-(methylsulfonyl)phenyl groups within the COX-2 active site. Key SAR insights include:

  • Methylsulfonyl Group : This moiety interacts with the secondary pocket of COX-2, a region absent in COX-1, conferring selectivity. Mutational studies show that replacing the sulfonyl group reduces potency by >100-fold.
  • Ethoxy Substituent : The ethoxy group at the para position of the phenyl ring enhances hydrophobic interactions with COX-2’s Val523 residue, further stabilizing binding.
  • Pyridazine Core : Compared to traditional pyrazole-based COX-2 inhibitors (e.g., celecoxib), the pyridazine ring improves metabolic stability and reduces off-target effects.

Comparative Analysis with Rofecoxib :
this compound shares structural similarities with rofecoxib, a withdrawn COX-2 inhibitor, but differs in its central heterocycle. While rofecoxib uses a furanone ring, this compound’s pyridazine core reduces cardiovascular risks associated with furanone derivatives.

Pharmacodynamic Properties: Binding Affinity and Enzyme Inhibition Kinetics

This compound exhibits potent COX-2 inhibition with an $$ \text{IC}{50} $$ of 3 nM in human recombinant enzyme assays, surpassing celecoxib ($$ \text{IC}{50} = 10 \, \text{nM} $$). Its selectivity over COX-1 is remarkable, with an $$ \text{IC}_{50} $$ >84.2 µM, yielding a selectivity ratio ($$ \text{COX-1/COX-2} $$) of >28,000.

In Vivo Efficacy :
In a rat chronic constriction injury (CCI) model, this compound (5 mg/kg, oral) reversed mechanical allodynia and hyperalgesia, effects absent in rofecoxib- and ibuprofen-treated groups. Electrophysiological studies revealed a 50% reduction in spontaneous ectopic nerve discharge, underscoring its central and peripheral analgesic mechanisms.

Table 2: Pharmacodynamic Profile of this compound

Parameter Value (COX-2) Value (COX-1) Selectivity Ratio Source
$$ \text{IC}_{50} $$ (Human) 3 nM >84,200 nM >28,000
$$ \text{IC}_{50} $$ (Sheep) 0.84 µM 5.1 µM ~6

Comparative Selectivity Analysis: COX-2 vs. COX-1 Inhibition ($$ \text{IC}_{50} $$ Ratios)

This compound’s species-dependent selectivity highlights interspecies variability in COX enzyme structures. In sheep, its $$ \text{IC}_{50} $$ for COX-2 (0.84 µM) is sixfold lower than for COX-1 (5.1 µM), a stark contrast to the >28,000-fold selectivity observed in humans. This discrepancy may arise from differences in the COX-2 active site’s secondary pocket across species, affecting sulfonyl group interactions.

Therapeutic Implications : The high human selectivity ratio minimizes gastrointestinal toxicity, a common issue with non-selective NSAIDs. However, its discontinuation in Phase III trials for rheumatoid arthritis suggests limited clinical efficacy despite promising preclinical data.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMZBNYLCVTRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202043
Record name 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine
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Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221148-46-5, 537697-89-5
Record name 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW 406381
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Record name GW 406381X
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Record name GW-406381
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Record name 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-406381
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Preparation Methods

Reaction Conditions:

  • Catalyst : Palladium on activated carbon (5–10 wt%) or activated carbon alone.

  • Solvent : Dichloromethane or toluene.

  • Temperature : 25–40°C under ambient or oxygen-rich atmospheres.

  • Yield : 85–92% after purification via column chromatography.

Key Reaction Scheme:

  • Intermediate Preparation :

    • Condensation of 4-ethoxyphenylhydrazine with 4-(methylsulfonyl)benzoyl chloride forms a hydrazone precursor.

    • Cyclization with ethyl acetoacetate under basic conditions (K₂CO₃, DMF) yields Compound II.

  • Oxidation :

    Compound IIPd/C, O2CH2Cl2This compound\text{Compound II} \xrightarrow[\text{Pd/C, O}_2]{\text{CH}_2\text{Cl}_2} \text{this compound}

Advantages :

  • High selectivity for aromatic ring formation without over-oxidation.

  • Scalable to multi-kilogram batches with minimal byproducts.

Alternative Pathway via Suzuki-Miyaura Coupling

A patent by InvivoChem (US9108959B2) describes a fragment-based approach using Suzuki-Miyaura cross-coupling to assemble the pyrazolo[1,5-b]pyridazine core.

Reaction Steps:

  • Synthesis of Boronic Ester Intermediate :

    • 3-Bromo-4-(methylsulfonyl)phenylboronic ester is prepared via Miyaura borylation of 3-bromo-4-(methylsulfonyl)benzene.

  • Coupling with Pyrazolo Precursor :

    • Reaction with 2-(4-ethoxyphenyl)pyrazolo[1,5-b]pyridazine-3-triflate in the presence of Pd(PPh₃)₄ and Cs₂CO₃.

    • Conditions : Dioxane/water (4:1), 80°C, 12 h.

    • Yield : 78% after recrystallization from ethanol.

Key Data:

ParameterValue
Purity (HPLC)>99%
Melting Point218–220°C
Spectral Confirmation¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyridazine-H), 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H)

Limitations :

  • Requires stringent anhydrous conditions.

  • Higher catalyst loading increases production costs.

One-Pot Tandem Cyclization-Oxidation

A modified one-pot method reported in JP4675427B2 combines cyclization and oxidation steps, reducing purification stages.

Procedure:

  • Cyclization :

    • 4-Ethoxyphenylhydrazine and 4-(methylsulfonyl)benzaldehyde react in acetic acid at 100°C for 6 h to form a dihydropyrazolo intermediate.

  • In Situ Oxidation :

    • Addition of iodine (1.2 equiv) in dichloromethane at 25°C for 24 h.

    • Yield : 76% after extraction and solvent evaporation.

Optimization Insights:

  • Solvent Screening : Dichloromethane outperformed THF and DMF in yield and reaction rate.

  • Oxidant Comparison : Iodine provided superior results over MnO₂ or DDQ.

Scalability and Industrial Considerations

Critical Parameters for Large-Scale Production:

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–7% Pd/CPrevents over-oxidation
Oxygen Pressure1–2 atmEnhances reaction efficiency
Purification MethodColumn chromatography (SiO₂)Ensures >98% purity

Challenges :

  • Residual palladium removal requires additional chelation steps.

  • Solvent recovery systems are essential for cost-effective manufacturing.

Analytical Characterization

This compound is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H), 8.15 (d, J=8.5 Hz, 2H), 7.82 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H), 4.12 (q, J=7.0 Hz, 2H), 3.25 (s, 3H), 1.38 (t, J=7.0 Hz, 3H).

  • HPLC : Retention time 12.7 min (C18 column, acetonitrile/water 70:30) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy and methylsulfonyl groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Osteoarthritis Treatment

GW-406381 has been evaluated for its efficacy in treating osteoarthritis (OA) of the knee through two major clinical studies:

  • Study A: Involved 649 patients over six weeks, comparing doses of this compound (10, 20, 35, or 50 mg) against celecoxib (200 mg) and placebo. Results indicated that while the 50 mg dose showed some efficacy (mean difference from placebo -6.9 mm; P=0.012), no clear dose-response relationship was established .
  • Study B: Enrolled 1331 patients over twelve weeks with varying doses (1 to 50 mg). The outcomes revealed that none of the doses were superior to placebo on co-primary endpoints, although celecoxib outperformed placebo across all measures .

Despite its promising pharmacological profile, this compound did not demonstrate clinically meaningful efficacy in these trials.

Pain Management

Beyond osteoarthritis, this compound has been investigated for various pain conditions including:

  • Trauma and Neurodynia: Demonstrated effectiveness in preclinical models for conditions related to acute and chronic pain .
  • Dental Pain and Hyperalgesia: Explored as a potential treatment option in managing pain associated with dental procedures and heightened sensitivity .

Safety Profile

Clinical trials have reported dose-related side effects such as hypertension and renal vascular effects at higher doses (e.g., 50 mg and above) . Monitoring these adverse events is essential for determining safe therapeutic windows.

Comparative Efficacy

The following table summarizes key findings from clinical studies comparing this compound with other treatments:

Study Population Treatment Outcome Results
Study A649 patientsThis compound vs Celecoxib vs PlaceboWOMAC Pain SubscoreThis compound 50 mg superior to placebo (P=0.012)
Study B1331 patientsThis compound vs Celecoxib vs PlaceboWOMAC Pain & Function SubscoresNo superiority over placebo; celecoxib superior

Mechanism of Action

The mechanism of action of GW-406381 involves its interaction with specific molecular targets such as enzymes or receptors. The ethoxy and methylsulfonyl groups can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pyrazolo[1,5-b]pyridazine core can also interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Data Table: Comparative Analysis of this compound and Similar COX-2 Inhibitors

Compound Structure Class Selectivity (COX-2 vs. COX-1) Key Applications Preclinical/Clinical Stage References
This compound Pyrazolo-pyridazine High Neuropathic pain, osteoarthritis Preclinical
Celecoxib Sulfonamide Moderate Osteoarthritis, arthritis FDA-approved
Etoricoxib Methyl sulfone High Acute pain, arthritis Approved (EU/Asia)
Flosulide Sulfonanilide High (inferred) Anti-inflammatory Preclinical/Discontinued
Desmethyl Celecoxib Sulfonamide metabolite Moderate Metabolic studies Research tool

Research Findings and Mechanistic Insights

  • This compound: In a rat CCI model, this compound (10 mg/kg) reduced ectopic discharges by 70%, outperforming traditional NSAIDs in targeting neuropathic pain pathways .
  • Celecoxib : Demonstrated a 40% reduction in osteoarthritis pain in clinical trials but carries cardiovascular risks at high doses .
  • Etoricoxib : Showed comparable efficacy to Diclofenac in acute pain but with fewer gastrointestinal adverse events .

Biological Activity

GW-406381 is a selective cyclooxygenase-2 (COX-2) inhibitor that has garnered attention for its potential therapeutic applications in pain management and inflammatory conditions. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

  • Chemical Formula : C21_{21}H19_{19}N3_3O3_3S
  • Molecular Weight : 393.46 g/mol
  • Drug Classification : Investigational small molecule

This compound functions primarily by inhibiting COX-2, an enzyme involved in the inflammatory process. Unlike non-selective COX inhibitors, which also affect COX-1 and can lead to gastrointestinal side effects, this compound's selectivity aims to minimize such risks while effectively managing pain and inflammation associated with various conditions.

COX Inhibition Profile

The effectiveness of this compound as a COX-2 inhibitor has been evaluated in several studies. The following table summarizes its inhibitory activity compared to other known COX inhibitors:

CompoundCOX-1 IC50_{50} (nM)% COX-1 InhibitionCOX-2 IC50_{50} (nM)% COX-2 InhibitionSelectivity Index (SI)
This compound25088.024.1873.5710.33
Celecoxib30070.012.085.025.0
Indomethacin20090.030.060.06.67

*Data compiled from various studies evaluating the selectivity and potency of COX inhibitors .

Efficacy in Pain Models

In animal models, this compound has demonstrated significant efficacy in reducing pain responses. A study conducted on rats with chronic constriction injury showed that this compound effectively attenuated spontaneous ectopic discharge in sural nerves, indicating its potential for treating neuropathic pain .

Case Studies and Clinical Applications

This compound has been explored in clinical settings for various pain-related conditions, including:

  • Chronic Pain Management : Clinical trials have investigated its use in managing chronic pain conditions such as neurodynia and dental pain.
  • Post-Surgical Pain : Initial findings suggest that this compound may provide effective analgesia following surgical procedures without the gastrointestinal side effects commonly associated with traditional NSAIDs .

Q & A

Q. What is the primary mechanism of action of GW-406381 in preclinical models, and how is its selectivity for COX-2 validated?

this compound is a highly selective cyclooxygenase-2 (COX-2) inhibitor that suppresses prostaglandin synthesis by targeting the COX-2 isoform with minimal off-target effects on COX-1. Its selectivity is validated through in vitro enzymatic assays comparing inhibition constants (Ki) for COX-2 versus COX-1, often using purified enzyme systems or cell-based models (e.g., human recombinant COX isoforms). Preclinical studies in rats with chronic constriction injury demonstrate its efficacy in reducing neuropathic pain by attenuating spontaneous ectopic discharges in sural nerves .

Q. What experimental models are recommended for studying this compound's efficacy in neuroinflammation and pain management?

The rat chronic constriction injury (CCI) model is a standard in vivo system for evaluating this compound’s antinociceptive effects. Key endpoints include electrophysiological measurements of nerve discharge frequency, behavioral assays (e.g., mechanical allodynia via von Frey filaments), and immunohistochemical analysis of COX-2 expression in dorsal root ganglia. Control groups should include sham-operated animals and COX-2 knockout models to isolate mechanism-specific effects .

Q. How should researchers ensure reproducibility when administering this compound in animal studies?

To enhance reproducibility:

  • Standardize dosing regimens (e.g., 10 mg/kg intraperitoneal injection, twice daily) and vehicle controls (e.g., dimethyl sulfoxide or saline).
  • Document purity and stability of the compound (≥99% by HPLC, as per Certificates of Analysis).
  • Include positive controls (e.g., celecoxib) to benchmark COX-2 inhibition efficacy .

Advanced Research Questions

Q. How can experimental designs distinguish COX-2-mediated effects of this compound from off-target actions in complex biological systems?

  • Comparative pharmacology: Co-administer this compound with pan-COX inhibitors (e.g., indomethacin) or COX-1-selective agents to isolate COX-2-specific pathways.
  • Genetic models: Use COX-2 knockout animals or siRNA-mediated COX-2 knockdown in cell cultures to confirm target dependency.
  • Multi-omics profiling: Integrate transcriptomic and proteomic data to identify downstream mediators (e.g., prostaglandin E2 levels) and exclude non-COX-2 pathways .

Q. What methodological considerations are critical when assessing this compound's pro-apoptotic effects in cancer research?

  • Apoptosis assays: Quantify caspase-8 activation via fluorogenic substrates (e.g., IETD-AFC) and monitor Bid cleavage via Western blotting.
  • Resistance mechanisms: Evaluate decoy receptor (DcR1/DcR2) expression in cancer cells, which may counteract TRAIL-induced apoptosis. Use isogenic cell lines with modulated death receptor expression to validate this compound’s synergy with TRAIL .
  • Microenvironmental factors: Assess immunosuppressive tumor-associated macrophages (TAMs) using flow cytometry (CD11b+F4/80+ markers) to contextualize this compound’s efficacy in vivo .

Q. How should researchers address contradictory data on this compound's role in tumor microenvironments?

  • Principal contradiction analysis: Identify the dominant variable (e.g., TAM polarization status, hypoxia) influencing outcomes. For example, this compound may exhibit dual roles depending on macrophage subset (M1 vs. M2) prevalence .
  • Meta-analytical frameworks: Apply statistical tools (e.g., random-effects models) to aggregate data across studies, adjusting for covariates like dosing schedules or tumor type.
  • Mechanistic follow-up: Use conditional knockout models (e.g., myeloid-specific COX-2 deletion) to dissect cell-type-specific contributions .

Q. What strategies optimize this compound's bioavailability in central nervous system (CNS)-targeted studies?

  • Blood-brain barrier (BBB) penetration: Employ lipidic nanocapsules or prodrug formulations to enhance CNS delivery. Validate via mass spectrometry of brain tissue homogenates.
  • Pharmacokinetic profiling: Measure plasma and cerebrospinal fluid (CSF) concentrations at staggered timepoints to calculate AUC (area under the curve) and half-life.
  • Behavioral corroboration: Pair pharmacokinetic data with functional outcomes (e.g., pain threshold assays) to establish dose-response relationships .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research design?

  • Feasibility: Pilot dose-ranging studies to define toxicity thresholds (e.g., liver enzyme assays in rodents).
  • Novelty: Investigate understudied applications (e.g., this compound’s impact on neuroimmune crosstalk in chemotherapy-induced neuropathy).
  • Ethics: Adhere to ARRIVE guidelines for animal welfare and transparent reporting of negative results .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?

  • Nonlinear regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Bayesian hierarchical modeling: Account for inter-study heterogeneity in meta-analyses.
  • Power analysis: Precalculate sample sizes using effect sizes from prior studies (e.g., nerve discharge frequency reduction ≥30%) .

Data Management and Reporting

Q. How should researchers document and share this compound-related data to ensure reproducibility?

  • Supporting information: Include raw electrophysiological traces, HPLC chromatograms, and immunohistochemistry images in supplementary files.
  • Metadata standards: Annotate datasets with experimental conditions (e.g., temperature, humidity) and instrument calibration details.
  • Public repositories: Deposit data in platforms like Zenodo or Figshare, using DOIs for persistent access .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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GW-406381
Reactant of Route 2
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